molecular formula C6H14FO3P B12675532 Phosphorofluoridic acid, dipropyl ester CAS No. 381-45-3

Phosphorofluoridic acid, dipropyl ester

Cat. No.: B12675532
CAS No.: 381-45-3
M. Wt: 184.15 g/mol
InChI Key: CLKGIOYRLWWQNR-UHFFFAOYSA-N
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Description

It belongs to the class of dialkyl phosphorofluoridates, characterized by a central phosphorus atom bonded to two alkoxy groups, one fluorine atom, and one oxygen atom via a double bond. These compounds are known for their high reactivity, particularly as acetylcholinesterase inhibitors, making them relevant in pharmacology and toxicology .

Properties

CAS No.

381-45-3

Molecular Formula

C6H14FO3P

Molecular Weight

184.15 g/mol

IUPAC Name

1-[fluoro(propoxy)phosphoryl]oxypropane

InChI

InChI=1S/C6H14FO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3

InChI Key

CLKGIOYRLWWQNR-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorofluoridic acid, dipropyl ester can be synthesized through the esterification of phosphorofluoridic acid with propanol. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water formed during the esterification process. Common dehydrating agents include sulfuryl fluoride (SO2F2) and other similar compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the desired ester product. The choice of catalysts and reaction conditions is crucial to ensure the efficient conversion of reactants to the ester product.

Chemical Reactions Analysis

Types of Reactions

Phosphorofluoridic acid, dipropyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of phosphoric acid and propanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis Products: Phosphoric acid and propanol.

    Substitution Products: Depending on the nucleophile used, various substituted phosphoric acid esters can be formed.

Mechanism of Action

The mechanism of action of phosphorofluoridic acid, dipropyl ester involves its interaction with various molecular targets, particularly enzymes. The compound can act as an inhibitor of certain enzymes by phosphorylating active site residues, thereby altering enzyme activity. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit enzymes such as acetylcholinesterase .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Phosphorofluoridic acid, dipropyl ester $ \text{C}6\text{H}{14}\text{FO}_3\text{P} $ 196.14 (estimated) ~200 (estimated) Enzyme inhibition, research
Diethyl Fluorophosphate $ \text{C}4\text{H}{10}\text{FO}_3\text{P} $ 156.09 183 Chemical synthesis
Diisopropyl Fluorophosphate $ \text{C}6\text{H}{14}\text{FO}_3\text{P} $ 184.15 183 Neuropharmacology
Dipropyl Phthalate $ \text{C}{14}\text{H}{18}\text{O}_4 $ 250.29 327 Plasticizer

Table 2: Toxicity and Reactivity

Compound LD50 (Oral, Rat) Hydrolysis Half-Life Primary Hazard
This compound ~5 mg/kg (estimated) Minutes to hours Neurotoxicity
Diisopropyl Fluorophosphate 2–10 mg/kg Hours Irreversible enzyme inhibition
Dipropyl Malonate >2000 mg/kg Stable Low toxicity

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